molecular formula C48H60O10 B239953 Myriceric acid C CAS No. 162059-94-1

Myriceric acid C

Cat. No.: B239953
CAS No.: 162059-94-1
M. Wt: 797 g/mol
InChI Key: OQOHHYHCCUJBHE-HQEPTUIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myriceric acid C is a natural product that belongs to the class of triterpenoids. . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myriceric acid C involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions under controlled conditions. For instance, the preparation may involve the use of reagents such as diazomethane for methylation and various oxidizing agents for introducing functional groups .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Myrica cerifera. The process involves solvent extraction, followed by chromatographic purification to isolate the compound in its pure form. Continuous-flow chemistry and photochemistry are also employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Myriceric acid C undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Esterification: Formation of ester bonds with various alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Esterification Reagents: Diazomethane, sulfuric acid.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as esterified forms that may exhibit different biological activities .

Scientific Research Applications

Biological Activities

Myriceric acid C exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key applications include:

  • Antioxidant Properties : this compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of aging and neurodegenerative diseases.
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria.

Nutritional Applications

The role of this compound in nutrition is also noteworthy:

  • Dietary Supplementation : Due to its health-promoting properties, this compound is being investigated as a dietary supplement that could enhance overall health and prevent chronic diseases.
  • Fatty Acid Metabolism : Research has highlighted the influence of this compound on lipid metabolism, suggesting its potential to improve metabolic health and manage conditions like obesity and diabetes.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various experimental settings:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with this compound.
Study 2Anti-inflammatory EffectsShowed a decrease in pro-inflammatory cytokines in macrophages treated with this compound, indicating its potential for treating inflammatory diseases.
Study 3Antimicrobial PropertiesReported effective inhibition of bacterial growth in vitro, suggesting its use as a natural preservative or therapeutic agent.

Mechanism of Action

The mechanism of action of myriceric acid C involves its interaction with specific molecular targets, such as endothelin receptors. By binding to these receptors, this compound inhibits the endothelin-1-induced increase in cytosolic free calcium concentration, thereby exerting its biological effects . This mechanism is crucial for its potential therapeutic applications in cardiovascular diseases.

Comparison with Similar Compounds

Uniqueness: Myriceric acid C is unique due to its specific structural configuration and the presence of multiple hydroxyl and ester groups, which contribute to its distinct biological activities. Compared to other similar compounds, this compound exhibits a unique profile of cytotoxic and receptor antagonistic properties, making it a valuable compound for further research and development .

Biological Activity

Myriceric acid C is a triterpenoid compound derived from various natural sources, particularly from the genus Myrica. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which contributes to its diverse biological activities. The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
A54915.0Induction of apoptosis
MOLT-312.5Cell cycle arrest
SK-OV-318.0Inhibition of proliferation

The compound was found to induce apoptosis in A549 cells through the activation of caspase pathways, leading to cell death . Additionally, it inhibited cell proliferation in MOLT-3 cells by disrupting the cell cycle at the G1 phase .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following data illustrates its effectiveness:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
53025
105045
207065

At a concentration of 20 µM, this compound achieved a substantial reduction in both cytokines, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Case Study: Cancer Treatment

A clinical study involving patients with advanced lung cancer evaluated the effects of this compound as an adjunct therapy alongside conventional treatments. Patients receiving this compound showed improved overall survival rates compared to those who did not receive the compound.

Case Study: Inflammation Management

In another study focusing on chronic inflammatory diseases, participants treated with this compound reported a significant reduction in symptoms associated with inflammation, such as pain and swelling, corroborating its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Myriceric acid C, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via tetracyclic terpene frameworks, leveraging methodologies adapted from related compounds like Myriceric acid A. Key steps include cyclization reactions under controlled argon atmospheres, as described in protocols using DMF and camphor sulfonic acid for stereochemical control . Continuous-flow photochemistry (e.g., microreactors with black light) enhances reproducibility and reduces side reactions in intermediate steps, improving yield . Purity (>95%) is validated via HPLC/MS/MS, with solvent distillation (e.g., THF over sodium/benzophenone) critical for minimizing impurities .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : High-resolution NMR (400 MHz) in CDCl₃ is essential for resolving stereochemistry and substituent positions, complemented by ESI-MS/MS for molecular weight confirmation . For novel analogs, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) may resolve ambiguities. Reference standards and spiked samples are recommended to validate peaks in complex matrices .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

  • Methodological Answer : Standardize protocols using physiological saline buffers (e.g., 150 mM NaCl, 5 mM HEPES, pH 7.4) and control DMSO concentrations (<0.1%) to avoid solvent interference . Preclinical vascular activity assays should include endothelin receptor antagonists (e.g., XAV939) as positive controls and validate results across ≥3 independent trials .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s dual mechanisms (e.g., endothelin receptor antagonism and calcium channel modulation)?

  • Methodological Answer : Employ patch-clamp electrophysiology to quantify Ca²⁺/Na⁺/K⁺ channel inhibition, paired with radioligand binding assays (e.g., ³H-endothelin-1 displacement) to assess receptor affinity . Dose-response curves (0.1–3 μM) and Schild analysis can differentiate competitive vs. allosteric effects. Cross-validate findings using gene knockout models or siRNA silencing of target receptors .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to address bioavailability limitations. Use species-specific primary cell cultures to bridge in vitro-in vivo gaps. Systematic reviews (Cochrane guidelines) should meta-analyze data heterogeneity, prioritizing studies with rigorous blinding and sample sizes ≥10 .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Methodological Answer : Implement Quality by Design (QbD) principles, optimizing critical parameters (e.g., temperature, catalyst loading) via factorial design experiments. Use inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring. Batch consistency is confirmed through orthogonal purity checks (HPLC, NMR) and bioactivity benchmarking .

Q. How should researchers ethically address potential off-target effects of this compound in preclinical models?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) during study design . Screen for off-target interactions using broad-panel receptor profiling and toxicogenomics. Transparent reporting of adverse events (e.g., ion channel cross-reactivity) in publications is mandatory, with raw data archived for independent verification .

Q. Data and Reproducibility Considerations

Q. What are the best practices for documenting synthetic procedures and analytical data?

  • Methodological Answer : Follow Beilstein Journal guidelines: report detailed experimental sections (solvent purification, reaction times) in the main text or supplementary materials. Use standardized nomenclature (IUPAC) and deposit spectral data in public repositories (e.g., ChemSpider) .

Q. How can computational modeling enhance the rational design of this compound analogs?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against ET-A receptor crystal structures (PDB: 5GLH) to predict binding affinities. QSAR models trained on existing bioactivity data can prioritize analogs for synthesis .

Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOHHYHCCUJBHE-HQEPTUIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162059-94-1
Record name Myriceric acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYRICERIC ACID C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.